(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[c]isoxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Coupling with the nitrophenyl group: This step can be performed using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and benzo[c]isoxazolyl groups can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having aromatic rings and functional groups that can participate in various chemical reactions.
Other benzo[c]isoxazole derivatives: Share the benzo[c]isoxazole core but differ in the substituents attached to the core.
Uniqueness
(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c24-14-17(23(28)25-18-7-9-19(10-8-18)27(29)30)12-15-6-11-21-20(13-15)22(31-26-21)16-4-2-1-3-5-16/h1-13H,(H,25,28)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPDOBAOKZQCU-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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